molecular formula C13H15N3O B1491597 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile CAS No. 1897792-86-7

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile

Cat. No. B1491597
CAS RN: 1897792-86-7
M. Wt: 229.28 g/mol
InChI Key: QPFJWQYPUISTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile” is a chemical compound that has garnered considerable attention in scientific research. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Chemical Transformations and Synthetic Applications

  • Chemical Transformations of 3-Aminopyrrolidin-2-ones : Research demonstrates the reactivity of 3-aminopyrrolidin-2-ones with benzaldehyde to form azomethines, which can be reduced to N-substituted 3-aminopyrrolidin-2-ones. These findings highlight the versatility of aminopyrrolidines in synthetic organic chemistry, particularly in the formation of heterocyclic spiranes via 1,3-dipolar cycloaddition reactions (Kostyuchenko et al., 2009).

Antimicrobial Applications

  • Antimicrobial Activity of Derivatives : A study focused on the synthesis and evaluation of antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives, demonstrating the potential of aminopyrrolidine-containing compounds in combating bacterial and fungal infections (Kumar et al., 2022).

Analytical Chemistry Applications

  • Resolution of Carboxylic Acid Enantiomers : The use of chiral derivatization reagents based on 3-aminopyrrolidin-1-yl compounds for the resolution of carboxylic acid enantiomers in liquid chromatography demonstrates the application of such compounds in analytical chemistry, particularly in the optical purity assessment of chiral molecules (Toyo’oka et al., 1993).

Cognitive Enhancement Potential

  • H3 Receptor Antagonists : A study on 2-aminoethylbenzofuran H3 receptor antagonists, which include aminopyrrolidinyl benzofuran compounds, shows potent in vitro activity and cognition-enhancing properties in animal models. This research highlights the therapeutic potential of aminopyrrolidine derivatives in the treatment of cognitive dysfunction (Cowart et al., 2005).

properties

IUPAC Name

4-[2-(3-aminopyrrolidin-1-yl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)13(17)9-16-6-5-12(15)8-16/h1-4,12H,5-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFJWQYPUISTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 4
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 6
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.